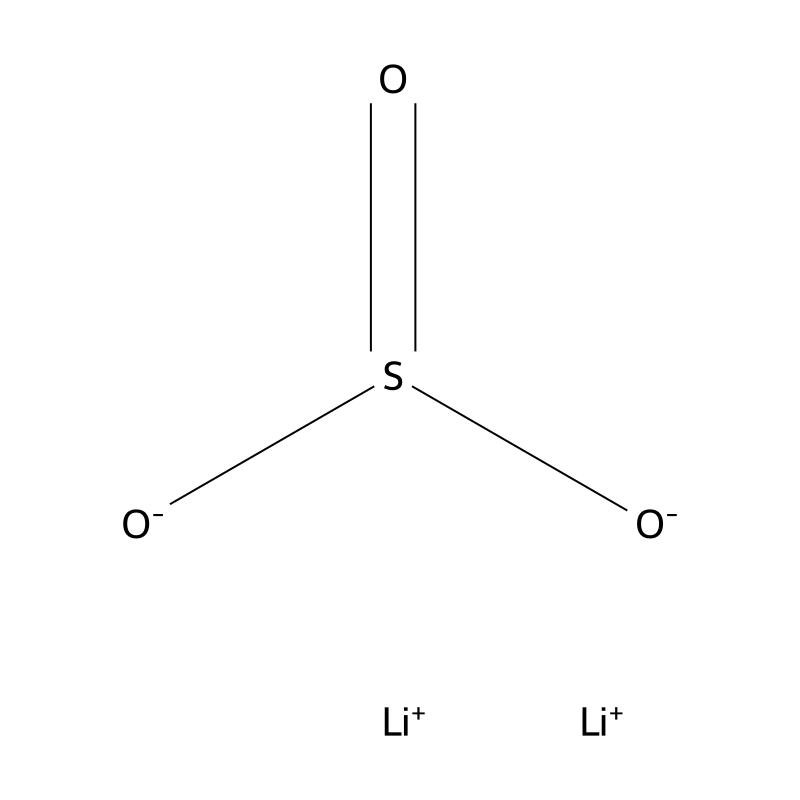

Dilithium sulphite

Li2O3S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Li2O3S

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

lithium sulfite solubility in water

Chemical Data and Properties

The table below summarizes key information for lithium sulfite and the more widely documented lithium sulfate for comparison.

| Property | Lithium Sulfite (Li₂SO₃) | Lithium Sulfate (Li₂SO₄) |

|---|---|---|

| CAS Number | 13453-87-7 [1] | 10377-48-7 [2] |

| Chemical Formula | Li₂SO₃ [1] | Li₂SO₄ [2] |

| Molar Mass | Information Not Found | 109.94 g/mol [2] |

| Solubility in Water | Information Not Found | Monohydrate: 34.9 g/100 mL (at 25 °C) [2] |

| Solubility Trend | Information Not Found | Retrograde/Exothermic: Solubility decreases with temperature increase (29.2 g/100 mL at 100 °C) [2] |

| Other Solubility | Information Not Found | Insoluble in absolute ethanol, acetone, and pyridine [2] |

Research Context and Experimental Insights

While direct data is limited, recent research provides context for its application and analysis, particularly in energy storage.

- Application in Lithium-Sulfur Batteries: Lithium sulfite is mentioned in the context of global market research for lithium-sulfur batteries [1]. During the charge/discharge cycles of these batteries, various lithium polysulfides ((Li_2S_x)) are formed in the electrolyte, and their concentration significantly impacts battery performance and capacity [3]. Research focuses on predicting the Gibbs free energy of mixing ((\Delta_{mix}\textrm{G})) of electrolytes to estimate polysulfide solubility, which is crucial for optimizing battery design [3].

- Machine Learning for Property Prediction: A machine-learning approach utilizing attention-based models (like Attentive FP) and transformer encoders has been developed to accurately predict the (\Delta_{mix}\textrm{G}) of complex electrolyte formulations, even for chemicals not seen during training [3]. This method also helps analyze molecular-level interactions that govern solubility.

Experimental Workflow for Solubility Analysis

Based on the research context, the following diagram outlines a modern, data-driven workflow for analyzing properties like solubility in battery electrolyte development.

Methodology for Solubility Determination

For direct experimental determination of solubility, the general methodology involves:

- Preparation of Saturated Solution: An excess of the lithium salt is added to water at a constant, controlled temperature and stirred until equilibrium is reached.

- Phase Separation: The saturated solution is filtered to remove undissolved solid.

- Quantitative Analysis: The concentration of lithium or the sulfite/sulfate anion in the filtrate is determined. Common techniques include:

- Gravimetric Analysis: Precipitating the sulfate ion as barium sulfate (BaSO₄).

- Titration: Using iodometric or other relevant titration methods for sulfite.

- Instrumental Methods: Using Ion Chromatography (IC) or Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for precise measurement of ion concentration.

Suggestions for Further Research

To obtain the specific missing data for your whitepaper, I suggest these pathways:

- Consult Specialized Databases: Use paid technical market reports [1] and search academic databases for papers specifically on the synthesis and properties of lithium sulfite.

- Experimental Determination: If possible, undertake laboratory experiments to measure the solubility directly using the general methodology outlined above.

- Leverage Predictive Models: Employ the machine learning approaches described in the research [3] to computationally estimate the properties of lithium sulfite.

References

Experimental Protocols for Vibrational Spectroscopy

The experimental methods for characterizing lithium methanesulfonate are detailed below [1].

| Method | Instrumentation | Experimental Conditions | Key Parameters |

|---|---|---|---|

| Inelastic Neutron Scattering (INS) | TOSCA spectrometer at ISIS | Temperature: < 20 K | N/A |

| Fourier-Transform Infrared (FTIR) | Bruker Vertex70 FTIR spectrometer | Attenuated Total Reflectance (ATR) mode; 64 scans | Resolution: 4 cm⁻¹; Range: 100–4000 cm⁻¹ |

| FT-Raman | Bruker MultiRam spectrometer | 1064 nm excitation; 500 mW laser power; 64 scans | Resolution: 4 cm⁻¹ |

Structural and Spectral Data

The following table summarizes the crystal structures and key spectroscopic findings for lithium and potassium methanesulfonate, highlighting differences between coordinated and ionic bonding [1].

| Property | Li(CH₃SO₃) | K(CH₃SO₃) |

|---|---|---|

| Crystal System | Monoclinic [1] | Tetragonal [1] |

| Space Group | C2/m [1] | I4/m [1] |

| Formula Units (Z) | 4 [1] | 24 [1] |

| Cation Coordination | Distorted tetrahedron (fourfold) [1] | Six-, seven-, and ninefold [1] |

| Key IR Feature (Asymmetric S–O Stretch) | Clear splitting (indicates coordination) [1] | No splitting (indicates purely ionic) [1] |

Workflow for Vibrational Characterization

The diagram below outlines the general workflow for determining the structure and interpreting the vibrational spectra of a material, as demonstrated in the study [1].

A Guide to Finding More Information

To find studies specifically on lithium sulfite, you might find the following strategies helpful:

- Refine Your Search Terms: Use specialized academic databases like SciFinder or the IUCr database, applying filters for "lithium sulfite" and "vibrational spectroscopy".

- Leverage Structural Data: If the crystal structure of lithium sulfite is known (e.g., from the Cambridge Structural Database, CSD), you can use its atomic coordinates for computational predictions of its vibrational spectra, as shown in the provided research [1].

References

Theoretical Frameworks for Electronic Structure Analysis

Electronic structure calculations are essential for understanding material properties at the atomic level. The following diagram outlines a general workflow for first-principles calculations, which can be directly applied to study lithium sulfite.

General workflow for first-principles electronic structure calculation.

Key computational methods and their applications in studying battery materials include:

- Density Functional Theory (DFT): DFT is a powerful computational method used to investigate the electronic structure of many-body systems [1] [2]. It is widely applied in Li-S battery research to simulate the electronic structures of catalyst materials and their interactions with sulfur species without requiring empirical parameters [2].

- Key Calculated Properties: Calculations can predict several critical properties:

- Band Structure: Reveals the electronic conductivity of a material by showing energy levels (bands) and the band gap [2] [3]. A negligible band gap indicates metallic character, while a large gap suggests insulating behavior [2].

- Density of States (DOS): Quantifies the number of electronic states at each energy level. Projected DOS (PDOS) can break down contributions from specific atomic orbitals (s, p, d), clarifying the role of each element [4] [2].

- Electronic Structure Engineering: The electronic structure of a material can be fine-tuned to enhance its properties. For instance, one study engineered the electronic structure of a sulfide electrolyte by incorporating F and Ca atoms, which adjusted the orbital energies of P and S sites, improving stability against lithium metal [5].

Experimental & Computational Protocols from Related Materials

While direct data on Li₂SO₃ is unavailable, methodologies from research on analogous lithium-sulfur compounds provide a practical experimental and computational blueprint.

Methodology Overview

The table below summarizes key techniques used in related studies.

| Method / Technique | Application Purpose | Key Details / Parameters | Source |

|---|---|---|---|

| DFT Calculations | Structural optimization, electronic property analysis (band structure, DOS), energy barrier calculation. | Software: VASP; PAW pseudopotentials; GGA-PBE functional; Plane-wave cutoff: 500 eV; k-point sampling. | [1] |

| FP-LAPW Method | High-accuracy electronic structure calculation for complex materials. | Implemented in WIEN2k code; Used for total energy, structural stability, and electron charge density analysis. | [4] |

| Nudged Elastic Band (NEB) | Calculating energy barriers for ion migration (activation energy, Ea). | Used to map the diffusion pathway and energy profile for Li⁺ ion hopping in Li₂S. | [6] |

| Electrochemical Impedance Spectroscopy (EIS) | Measuring ionic conductivity of a material (e.g., in a pellet form). | Applied to analyze ionic conductivity at specific temperatures. | [6] |

Practical Workflow: A Case Study on Li₂S

One study combined theoretical and experimental methods to understand Li₂S, a material closely related to your compound of interest [6]. The workflow is highly applicable to studying Li₂SO₃.

Integrated theoretical and experimental workflow for material analysis.

Research Gaps and Future Directions for Lithium Sulfite

Based on the gathered information, here is a targeted path forward for your research on lithium sulfite:

- Initiate First-Principles Calculations: You can begin by building an atomic model of the Li₂SO₃ crystal structure. Using established DFT codes (like VASP or WIEN2k) and the methodologies described [1] [4], you can calculate its foundational electronic properties, including the band structure, total and projected density of states, and electron charge density.

- Investigate Ionic Transport: A key question for any solid-state battery material is its ionic conductivity. Applying the Nudged Elastic Band method [6] to calculate the activation energy for lithium-ion migration within the Li₂SO₃ structure would be a logical and valuable next step.

- Explore Doping and Defect Effects: Following the strategy of "electronic structure engineering" shown in other studies [5], you could computationally screen different dopants or create defect models in Li₂SO₃ to theorize how its electronic conductivity and stability might be enhanced.

References

- 1. Electronic structure adjustment of lithium sulfide by a single ... [sciencedirect.com]

- 2. Theoretical Calculations Facilitating Catalysis for... | Encyclopedia MDPI [encyclopedia.pub]

- 3. Band Structure Calculations [iue.tuwien.ac.at]

- 4. First principle calculations on structural , electronic and transport... [link.springer.com]

- 5. Design of lithium metal−compatible sulfide electrolytes by ... [sciencedirect.com]

- 6. Theoretical and experimental understanding of Li2S crystal ... [sciencedirect.com]

Chemical Identification and Properties

The table below summarizes the basic identifying information and properties for dilithium sulphite.

| Property | Description |

|---|---|

| CAS No. | 13453-87-7 [1] [2] |

| Chemical Name | This compound; Lithium sulfite; Sulfurous acid, dilithium salt [1] [2] [3] |

| Molecular Formula | Li₂SO₃ [3] (Often represented as H₃LiO₃S in some databases) [1] [2] |

| Molar Mass | 93.94 g/mol [3] |

| IUPAC Name | Lithium sulfite; Dilithium sulfite [3] |

Hazards and Safety Information

The primary safety information available is its GHS hazard classification.

| Aspect | Information |

|---|---|

| GHS Hazard Statement | H335: May cause respiratory irritation [3]. |

| Precautionary Statements | P261, P271, P304+P340, P312, P403+P233, P405, P501 [3]. |

Recommended Safe Handling Procedures

Based on the identified hazards, the following general handling protocols are recommended. Always consult the official SDS before use.

This diagram outlines a logical workflow for risk assessment and implementing safety controls before starting experimental work with this compound.

Experimental & Regulatory Considerations

For your in-depth research and development work, please note:

- Regulatory Status: The substance is listed in the ECHA Substance Information database under EC number 100.033.292, but the detailed registration dossier was not accessible in this search [4].

- Research Context: Recent scientific literature (as of 2024) investigates the use of lithium sulfite to enhance the cycle performance of all-solid-state batteries with Li₂S-based positive electrode materials [3].

References

Li2SO3 synthesis from lithium hydroxide

Chemical Reaction for Li₂SO₃ Synthesis

The synthesis occurs through an acid-base reaction between sulfurous acid (H₂SO₃) and lithium hydroxide (LiOH), producing lithium sulfite and water [1].

The balanced chemical equation is: H₂SO₃ (aq) + 2LiOH (s) → Li₂SO₃ (aq) + 2H₂O (l) [1]

Sulfurous acid is a weak, aqueous solution of sulfur dioxide [1]. The reaction proceeds via a double displacement mechanism, where the H⁺ from the acid reacts with the OH⁻ from the base to form water, leaving Li⁺ and SO₃²⁻ ions to form the lithium sulfite product.

Conceptual Experimental Workflow

The diagram below outlines the general synthesis workflow. Please note that specific parameters like concentrations, temperatures, and purification steps are not detailed in the available sources and would require further optimization.

Summary of Available Information

The table below summarizes the key information gathered from the search results:

| Aspect | Available Information | Key Gaps / Missing Details |

|---|---|---|

| Core Reaction | Balanced equation: H₂SO₃ + 2LiOH → Li₂SO₃ + 2H₂O [1] | Detailed procedure, reactant concentrations, stoichiometry |

| Reactants | Lithium hydroxide (solid), sulfurous acid (aqueous solution) [1] | Purity of reagents, specific preparation of H₂SO₃ solution |

| Reaction Conditions | Information not available in search results | Temperature, pressure, reaction time, atmosphere (e.g., inert gas) |

| Product Handling | Information not available in search results | Purification methods, crystallization conditions, drying process |

| Characterization | Information not available in search results | Analytical methods (e.g., XRD, titration) to confirm identity and purity |

References

dilithium sulphite chemical synthesis reagent

Introduction to Dilithium Sulphite

This compound (Li₂SO₃), also known as lithium sulfite, is an inorganic ionic compound with growing importance in advanced technological applications, particularly in the development of next-generation energy storage systems and optoelectronic devices [1]. It serves as a precursor for critical materials like lithium sulfide (Li₂S), which is essential for all-solid-state lithium-ion batteries and lithium-sulfur batteries [2] [3]. Recent research also explores its direct use in enhancing the performance of all-solid-state batteries with Li₂S-based positive electrodes and in the fabrication of high-performance photodetectors [1] [4].

Chemical and Physical Properties

The table below summarizes the key identifiers and theoretical properties of this compound.

| Property Type | Value |

|---|---|

| IUPAC Name | Dilithium sulfite [1] [5] |

| CAS Registry Number | 13453-87-7 [6] [5] |

| Molecular Formula | Li₂O₃S [6] [5] |

| Molar Mass | 93.94 g/mol [1] [6] |

| EC Number | 236-636-2 [1] [6] |

| ChemSpider ID | 9840129 [5] |

Synthesis Protocols

This compound can be synthesized via several routes. The following protocols detail a direct reaction method and a pathway through its intermediate, lithium hydrogen sulphite.

Protocol 1: Direct Synthesis from Lithium Hydroxide and Sulfur Dioxide

Objective: To synthesize this compound via the reaction of lithium hydroxide with sulfur dioxide gas.

Principle: 2 LiOH + SO₂ → Li₂SO₃ + H₂O

Materials and Equipment:

- Reactants: Anhydrous Lithium Hydroxide (LiOH, ≥98% purity), Sulfur Dioxide (SO₂) gas cylinder, Nitrogen (N₂) gas cylinder.

- Equipment: Three-neck round-bottom flask, Gas inlet tubes with dispersers, Magnetic stirrer and hotplate, Thermometer, pH meter, Cold trap (e.g., ice-salt bath), Vacuum filtration setup, Drying oven.

Procedure:

- Reaction Setup: Place 24.0 g (1.0 mol) of anhydrous LiOH in a three-neck round-bottom flask. Continuously purge the flask with inert nitrogen gas to maintain an anhydrous atmosphere.

- Gas Introduction: Slowly bubble SO₂ gas through the solid LiOH bed at a controlled flow rate (e.g., 0.5 L/min) while stirring. The reaction is exothermic.

- Temperature Control: Maintain the reaction temperature at 80-90°C using a heating mantle for 3-4 hours. Monitor the reaction progress by the mass increase.

- Product Recovery: After the reaction, cool the mixture to room temperature under a nitrogen atmosphere. The resulting solid is crude Li₂SO₃.

- Purification: Transfer the crude product to a filtration setup. Wash sequentially with anhydrous ethanol (3 x 50 mL) and anhydrous diethyl ether (2 x 50 mL) to remove residual moisture and impurities.

- Drying: Dry the purified white solid under vacuum at 120-150°C for 12 hours to obtain the final product.

- Characterization: Confirm the product identity and purity by X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR).

Protocol 2: Synthesis via Lithium Hydrogen Sulphite Intermediate

Objective: To synthesize this compound through a two-step process involving the formation of a lithium hydrogen sulphite solution.

Principle: LiOH + SO₂ → LiHSO₃ followed by 2 LiHSO₃ + 2 LiOH → 2 Li₂SO₃ + 2 H₂O

Materials and Equipment:

- Reactants: Lithium Hydroxide Monohydrate (LiOH•H₂O, ≥99%), Sulfur Dioxide (SO₂) gas, Deionized water.

- Equipment: Gas-washing bottle, Burette or dispensing pump, Heated reflux condenser, Rotavap or crystallization dish, Desiccator.

Procedure:

- Prepare LiHSO₃ Solution: Dissolve 42.0 g (1.0 mol) of LiOH•H₂O in 500 mL of deionized water in a gas-washing bottle. Cool the solution to 0-5°C using an ice bath. Saturate the solution with SO₂ gas until the pH reaches 4-5, indicating the formation of lithium hydrogen sulphite (LiHSO₃).

- Neutralization: Gradually add a solution of 16.8 g (0.4 mol) of LiOH•H₂O in 100 mL of deionized water to the LiHSO₃ solution with vigorous stirring, maintaining the temperature below 30°C. Continue until the pH stabilizes at 8-9.

- Crystallization: Concentrate the solution by gentle heating or using a rotavap until crystals begin to form. Then, cool the solution to 4°C for 12 hours to complete crystallization.

- Isolation and Drying: Collect the crystals via vacuum filtration. Wash the crystals with cold, degassed deionized water and anhydrous acetone. Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours.

- Characterization: Analyze the final product using XRD and FTIR.

Safety and Handling

| Aspect | Considerations |

|---|---|

| GHS Labelling | H335: May cause respiratory irritation [1]. |

| Precautionary Statements | P261, P271, P304+P340, P312, P403+P233, P405, P501 [1]. |

| Key Precautions | Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety goggles). Avoid generation of dust. Under specific conditions, thermal decomposition may produce toxic sulfur oxides. |

Research Applications

Application 1: Precursor for Lithium Sulfide in Solid-State Batteries

Lithium sulfide (Li₂S) is a critical raw material for sulfide-based solid-state electrolytes (e.g., Li₆PS₅Cl) in all-solid-state batteries (ASSBs), but its high cost is a major barrier to commercialization [3]. This compound can be used as an intermediate in a more cost-effective and environmentally friendly production pathway for Li₂S.

Workflow for Li₂S Production from Li₂SO₃: The diagram below illustrates the role of this compound in an eco-friendly Li₂S production process that utilizes hydrogen sulfide (H₂S) generated from iron sulfide (FeS), a mining byproduct [3].

Experimental Protocol for Li₂S Synthesis from Li₂SO₃ (Conceptual):

- H₂S Generation: In a sealed reactor system, add iron sulfide (FeS) sticks to a 5 M sulfuric acid (H₂SO₄) solution at room temperature. Bubbles of H₂S gas will vigorously form on the FeS surfaces [3].

- Reaction Setup: Place pulverized this compound (Li₂SO₃) in an alumina crucible positioned in the high-temperature zone of a tube furnace [3].

- Reaction Process: Direct the generated H₂S gas over the Li₂SO₃ powder. Heat the reaction zone to a temperature between 373 K and 673 K (100°C and 400°C) and maintain for 60 minutes [3].

- Product Handling: After the reaction, cool the product under an inert atmosphere. The resulting solid is pure Li₂S, which can be used directly in subsequent synthesis of solid electrolytes [3].

Application 2: Positive Electrode Additive for All-Solid-State Batteries

Recent research has shown that the cycle performance of all-solid-state batteries with Li₂S-based positive electrodes can be enhanced by the addition of lithium sulfite as a functional additive [1].

Mechanism of Performance Enhancement: The following diagram outlines the proposed mechanism by which Li₂SO₃ improves the battery's cyclability.

Experimental Protocol for Electrode Fabrication and Testing:

- Electrode Preparation: Combine 70 mg of a Li₂S-based active material (e.g., Li₂S–LiI), 30 mg of a solid electrolyte (e.g., Li₃PS₄), and 5-10 wt% of lithium sulfite (Li₂SO₃) powder. Mechanically mill this mixture in an argon atmosphere to form a homogeneous composite [1].

- Cell Assembly: Assemble the all-solid-state battery in an insulated block cell under a uniaxial pressure of 360 MPa. Use an indium foil as the counter electrode and a lithium-ion conductor (e.g., Li₃PS₄) as the solid electrolyte separator [1].

- Electrochemical Measurement: Conduct charge-discharge cycling tests between 1.0 and 3.0 V at a constant current density (e.g., 0.13 mA cm⁻²) at 25°C. Compare the capacity retention and cyclability of cells with and without the Li₂SO₃ additive [1].

Conclusion

This compound is a versatile reagent with significant potential in modern materials science, particularly for developing next-generation batteries and optoelectronic devices. Its role as a precursor for cost-effective lithium sulfide synthesis and as a performance-enhancing additive in all-solid-state batteries highlights its industrial and research relevance. The detailed synthesis protocols and application methodologies provide a foundation for researchers to explore and utilize this compound further. Future work may focus on optimizing synthesis for higher yields and exploring new composite materials incorporating Li₂SO₃.

References

- 1. Lithium sulfite - Wikipedia [en.m.wikipedia.org]

- 2. Method for producing lithium sulfide for lithium ion cell solid ... [patents.google.com]

- 3. Novel production process for lithium sulfide from ... [sciencedirect.com]

- 4. Design and photoresponse characteristics of dilithium ... [sciencedirect.com]

- 5. Lithium sulfite | Li2O3S [chemspider.com]

- 6. This compound CAS#: 13453-87-7 [chemwhat.com]

Comprehensive Application Notes and Protocols: Lithium Sulfite as a Reducing Agent

Table of Contents

- Introduction to lithium sulfite as a reducing agent

- Quantitative performance data

- Experimental protocols

- 3.1 Catalytic degradation of organic pollutants

- 3.2 DNA methylation analysis via bisulfite sequencing

- Safety and handling guidelines

- Pathway diagrams and experimental workflows

- Conclusion and future perspectives

Introduction to Lithium Sulfite as a Reducing Agent

Lithium hydrogen sulfite (LiHSO₃) represents a specialized reducing agent with unique properties that make it valuable across scientific and industrial applications. As an inorganic salt derived from sulfurous acid, LiHSO₃ demonstrates particular utility in redox chemistry and electron transfer processes due to its effective donation of electrons to other substances. The compound typically exists as a white crystalline solid or in aqueous solution, with the sulfite anion (SO₃²⁻) serving as the primary redox-active component. Its solubility in water and acidic characteristics in solution contribute to its reactivity profile, while the lithium cation may influence solubility and coordination properties. Current research indicates that sulfite-based reducing systems can generate various reactive oxygen-sulfur species, including SO₄•⁻ and SO₅•⁻ radicals, which mediate reduction processes through electron transfer mechanisms [1] [2].

The applications of lithium sulfite span multiple domains, from environmental remediation to specialized laboratory techniques. In chemical synthesis, it participates in sulfonation reactions by introducing sulfonic acid groups (-SO₃H) into organic molecules. The compound's reducing capacity has been harnessed in industrial bleaching processes, though environmental considerations have limited some traditional uses. More specialized applications include its role in protein chemistry for specific modification and analysis techniques, and historically in textile manufacturing for controlled reduction processes. Most notably, lithium sulfite and related compounds have demonstrated significant potential in advanced oxidation/reduction systems for environmental applications, particularly in the degradation of recalcitrant organic pollutants through activated sulfite systems [1] [2].

Quantitative Performance Data

The efficacy of lithium sulfite as a reducing agent has been quantitatively demonstrated across various applications, with environmental remediation showing particularly promising results. The tables below summarize key performance metrics from recent research investigations.

Table 1: Performance Metrics for Sulfite-Based Reducing Systems in Environmental Applications

| Application | System Components | Optimal Conditions | Performance Metrics | Reference |

|---|---|---|---|---|

| Organic Pollutant Degradation | LCO catalyst + Na₂SO₃ | 0.5 g/L LCO, 1.0 mM Na₂SO₃, pH 3.0 | ~100% RhB removal (5 mg/L), 84% mineralization in 30 min | [1] |

| Dye Wastewater Treatment | LiCoO₂ + Sulfite | 50 mL system, 6.0 pH range | Complete color removal, TOC reduction >80% | [1] |

| Comparative Catalyst Performance | MnO₂ + Sulfite | Standardized conditions | Significant enhancement over sulfite-alone systems | [1] |

Table 2: Fundamental Properties of Lithium Sulfite Compounds

| Property | Lithium Hydrogen Sulfite (LiHSO₃) | Lithium Sulfide (Li₂S) |

|---|---|---|

| Chemical Structure | Inorganic salt with HSO₃⁻ anion | Inorganic compound with S²⁻ anion |

| Primary Function | Reducing agent, sulfonation reagent | Battery material, precursor |

| Solubility | Soluble in water | Variable based on form |

| Thermal Stability | Decomposes upon heating | High melting point |

| Key Applications | Chemical synthesis, pollution control | Solid-state electrolytes, energy storage |

| Reduction Potential | Moderate | Strong |

Research demonstrates that synergistic effects between catalyst surfaces and sulfite ions significantly enhance reduction efficiency. For instance, in the degradation of Rhodamine B (RhB), the combination of lithium cobalt oxide (LCO) catalysts with sulfite donors resulted in dramatically improved performance compared to either component alone. This synergy achieved near-complete pollutant removal (approximately 100%) with high mineralization rates of 84%, indicating thorough conversion of organic carbon to CO₂ rather than mere transformation. The system maintained efficacy across multiple cycles, suggesting potential for practical implementation. Time-course analyses revealed rapid degradation kinetics, with major reduction occurring within the first 15-30 minutes of reaction initiation [1].

Experimental Protocols

Catalytic Degradation of Organic Pollutants Using Lithium Sulfite-Based Systems

Principle: This protocol utilizes the synergistic interaction between transition metal oxide catalysts and sulfite ions to generate reactive oxysulfur radicals for efficient degradation of organic pollutants. The method is particularly effective for treating azo dye wastewater and other refractory organic compounds in aqueous systems [1].

Materials:

- Lithium cobalt oxide (LCO) catalyst, synthesized via thermal treatment

- Sodium sulfite (Na₂SO₃) or lithium hydrogen sulfite (LiHSO₃) as sulfite source

- Target pollutant solution (e.g., Rhodamine B, azo dyes)

- pH adjustment solutions (HCl, NaOH)

- Analytical instruments: UV-Vis spectrophotometer, HPLC, TOC analyzer

Procedure:

Catalyst Preparation:

- Synthesize LCO catalyst by thoroughly grinding Li₂CO₃ and CoCO₃ in stoichiometric ratios

- Thermally treat the mixture at 700°C for 6 hours in a muffle furnace

- Characterize the catalyst using XRD, XPS, and SEM to confirm layered structure and composition [1]

Reaction Setup:

- Prepare pollutant solution at desired concentration (typically 5-50 mg/L)

- Adjust solution pH to optimal range (pH 3.0 for RhB degradation)

- Add LCO catalyst at loading of 0.5 g/L

- Initiate reaction by adding sulfite source (1.0 mM initial concentration)

Process Monitoring:

- Collect samples at regular intervals (0, 5, 10, 15, 30, 60 min)

- Analyze pollutant concentration via UV-Vis spectroscopy at characteristic wavelengths

- Assess mineralization efficiency through TOC measurements

- Identify reactive species using quenching experiments with specific scavengers

System Optimization:

- Evaluate pH dependence across range 3.0-9.0

- Optimize catalyst:sulfite ratio for maximum efficiency

- Assess catalyst reusability through multiple cycles

The experimental workflow for this protocol is systematically presented below:

DNA Methylation Analysis via Bisulfite Sequencing Using Lithium Hydrogen Sulfite

Principle: This protocol exploits the selective deamination property of bisulfite ions to convert unmethylated cytosine bases to uracil while leaving methylated cytosines unchanged, enabling mapping of DNA methylation patterns as important epigenetic modifications [2].

Materials:

- Lithium hydrogen sulfite (prepared fresh or from commercial source)

- DNA samples (purified, concentration standardized)

- Thermostable water baths or thermal cyclers

- PCR purification kits

- Sequencing preparation reagents

Procedure:

Bisulfite Solution Preparation:

- Prepare fresh lithium hydrogen sulfite solution (typically 2.5-5.0 M concentration)

- Adjust to appropriate pH (often pH 5.0-5.2) using strong acid if needed

- Protect from light and oxygen to prevent oxidation

DNA Treatment:

- Denature DNA samples by heating to 95°C for 5-10 minutes

- Immediately add bisulfite solution to denatured DNA

- Incubate at appropriate temperature (50-60°C) for 4-16 hours in darkness

- Desalt and purify treated DNA using commercial kits or ethanol precipitation

Analysis and Sequencing:

- Amplify target regions using PCR with specific primers

- Clone PCR products or prepare directly for sequencing

- Sequence treated DNA and compare to untreated reference

- Identify methylated positions as cytosines remaining after treatment

Critical Considerations:

- Control reaction time and temperature to balance complete conversion with DNA degradation

- Include appropriate controls (fully methylated and unmethylated DNA standards)

- Account for sequence-specific conversion efficiencies in data interpretation

Safety and Handling Guidelines

Working with lithium sulfite compounds requires strict adherence to safety protocols due to potential hazards associated with these chemicals. The following guidelines ensure safe laboratory practice:

Personal Protective Equipment (PPE):

- Wear appropriate gloves (chemical-resistant), eye protection, and lab coat

- Use fume hood or well-ventilated area to minimize inhalation exposure

- Avoid skin and eye contact through proper handling techniques [2]

Storage and Stability:

- Store in tightly sealed containers in cool, dry, well-ventilated locations

- Protect from moisture and incompatible materials (strong oxidizing agents, strong acids)

- Label containers clearly with contents, date, and hazard warnings

- Keep away from heat sources and direct sunlight [2]

Hazard Management:

- Inhalation Risk: Lithium hydrogen sulfite solutions can release toxic sulfur dioxide gas if contacted by acids or heated. Ensure adequate ventilation and use gas masks if potential for exposure exists.

- Skin Contact: Wash affected area thoroughly with soap and water. Remove contaminated clothing and seek medical attention if irritation persists.

- Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention promptly.

- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]

Environmental Considerations:

- Avoid release into environment due to potential ecological impacts

- Follow local regulations for proper disposal as hazardous waste

- Consider neutralization procedures before disposal when appropriate

Pathway Diagrams and Experimental Workflows

The mechanistic pathways involved in lithium sulfite-mediated reduction processes are complex and involve multiple reactive species. The diagram below illustrates the key chemical pathways in sulfite-activated degradation systems:

The molecular mechanisms of sulfite activation involve initial adsorption of sulfite ions onto catalyst surfaces, followed by electron transfer processes that generate various reactive species. The SO₃•⁻ radical forms initially, which can further transform to SO₅•⁻ through oxygen addition or to SO₄•⁻ through additional electron transfer. These radicals exhibit differing redox potentials and selectivity toward target pollutants, with SO₄•⁻ being particularly effective for aromatic ring cleavage and SO₅•⁻ demonstrating efficiency for electron-rich functional groups. The lithium component may influence reaction kinetics through solubility effects or coordination with intermediate species, though the exact role requires further investigation [1].

For the DNA methylation analysis technique, the chemical pathway involves specific transformations:

Conclusion and Future Perspectives

Lithium sulfite and its derivatives represent versatile reducing agents with demonstrated efficacy in diverse applications ranging from environmental remediation to molecular biology techniques. The experimental protocols outlined herein provide researchers with robust methodologies for implementing these compounds in controlled reduction processes. The synergistic effects observed between catalyst surfaces and sulfite ions, particularly in pollutant degradation systems, highlight the potential for developing more efficient treatment technologies for recalcitrant organic compounds in wastewater streams [1].

Future research directions should focus on optimizing catalyst design for enhanced sulfite activation, expanding the scope of applicable pollutants, and developing immobilized systems for continuous flow operations. In molecular biology applications, refinement of bisulfite conversion efficiency and development of quantitative methylation analysis techniques represent promising avenues. The safety considerations outlined must remain paramount in all laboratory work involving these compounds, with particular attention to gas evolution risks and proper waste stream management. As research advances, lithium sulfite-based reduction methodologies are poised to contribute significantly to sustainable chemical processes and analytical techniques across multiple scientific disciplines [1] [2].

References

dilithium sulphite precursor for lithium sulfide

Precursors for Lithium Sulfide (Li₂S) Synthesis

Lithium sulfide is a critical material for next-generation batteries. The following table summarizes the precursors and methods identified in the search results, which do not include dilithium sulfite [1] [2].

| Precursor Name | Chemical Formula | Reported Synthesis Methods for Li₂S | Key Characteristics/Challenges |

|---|---|---|---|

| Lithium Sulfate [1] | Li₂SO₄ | Reduction with carbon at high temperature (e.g., 800-900°C) [1] [2]. | Requires high-temperature calcination [2]. |

| Elemental Lithium & Sulfur [1] [2] | Li + S | Direct reaction between metallic lithium and sulfur, often in liquid ammonia [2]. | Hazardous; presents industrial production difficulties [2]. |

| Lithium Hydroxide / Carbonate [1] | LiOH / Li₂CO₃ | Reaction with hydrogen sulfide (H₂S) gas at elevated temperatures [1]. | Involves handling H₂S gas. |

| Other Methods | Plasma-assisted synthesis using ionized sulfur and lithium metal [1]. | Enables high-purity production [1]. |

Experimental Synthesis Protocols

Here are detailed methodologies for two of the most common routes to synthesize Lithium Sulfide (Li₂S), as gathered from the literature.

Protocol 1: Solid-State Reduction of Lithium Sulfate

This is a widely used industrial method for producing Li₂S [1] [2].

- Objective: To synthesize lithium sulfide (Li₂S) from lithium sulfate (Li₂SO₄) via carbothermal reduction.

- Materials: Anhydrous lithium sulfate (Li₂SO₄) powder, high-purity carbon powder (e.g., coke), inert gas supply (Argon or Nitrogen), alumina crucibles, high-temperature tube furnace.

- Procedure:

- Pre-mixing: Thoroughly mix lithium sulfate and carbon powder in a controlled stoichiometric ratio [1].

- Loading: Transfer the mixture to an alumina crucible.

- Calcination: Place the crucible in a tube furnace. Purge the system with an inert gas to create an oxygen-free environment. Heat the mixture to a temperature between 800°C and 900°C [2]. Maintain this temperature for a specified period (several hours) to ensure complete reaction.

- Cooling and Collection: After the reaction, allow the product to cool to room temperature under an inert atmosphere. The resulting solid is lithium sulfide.

- Technical Notes: The entire process must be conducted in a moisture-free environment, preferably in a glovebox, as Li₂S is moisture-sensitive. The reaction can be represented as: Li₂SO₄ + 2C → Li₂S + 2CO₂ [1].

Protocol 2: Reaction of Metallic Lithium with Sulfur

This method involves a direct reaction between the elements [2].

- Objective: To synthesize lithium sulfide (Li₂S) by reacting metallic lithium with elemental sulfur.

- Materials: Lithium metal (foil or chunks), sulfur powder, anhydrous ammonia, a sealed reaction vessel capable of handling pressure, a cold trap, and a fume hood.

- Procedure:

- Reactant Preparation: Place metallic lithium and sulfur in the desired molar ratio (e.g., 2Li + S → Li₂S) into a sealed reaction vessel [2].

- Solvent Introduction: Introduce anhydrous liquid ammonia as a solvent and reaction medium [2].

- Reaction: Allow the reaction to proceed, which may require heating to 300°C to facilitate the formation of lithium sulfide [2].

- By-product Removal: The reaction may produce hydrogen sulfide (H₂S), which must be safely managed [2].

- Product Recovery: After the reaction is complete, the lithium sulfide product is recovered by evaporating the ammonia and any other volatile components.

- Technical Notes: This protocol involves significant hazards, including the pyrophoric nature of lithium metal, the toxicity of hydrogen sulfide, and the use of pressurized ammonia. It requires specialized equipment and rigorous safety controls, making it challenging for industrial-scale production [2].

Research Context: Applications and Importance of Li₂S

Lithium sulfide is not typically an end-product but a crucial intermediate or active material. Its primary applications justify the need for efficient synthesis protocols [1] [3].

- Solid-State Electrolytes: Li₂S is a crucial precursor for synthesizing sulfide-based solid electrolytes (e.g., Li₆PS₅Cl, Li₇P₃S₁₁). These electrolytes are key components in all-solid-state lithium batteries, offering high ionic conductivity and improved safety over liquid electrolytes [1] [4].

- Lithium-Sulfur Battery Cathodes: With a high theoretical capacity of 1166 mAh/g, Li₂S is a promising cathode material for next-generation lithium-sulfur batteries, which aim for higher energy density than conventional lithium-ion batteries [1] [5].

The workflow below summarizes the role of Li₂S in developing these advanced batteries.

Experimental Design Considerations

When planning the synthesis or use of lithium sulfide, the following factors are critical:

- Purity is Paramount: For battery applications, high purity (often >99.99%) is essential. Impurities can severely degrade electrochemical performance and battery cycle life [6] [3] [2].

- Moisture Sensitivity: Lithium sulfide is highly reactive with moisture and will hydrolyze, releasing toxic hydrogen sulfide (H₂S). All handling, including synthesis, post-processing, and cell fabrication, must be performed in a strictly controlled, moisture-free environment such as an argon-filled glovebox [4] [2].

- Material Characterization: Comprehensive analysis of synthesized Li₂S is necessary. Common techniques include:

- X-ray Diffraction (XRD) to confirm crystal structure.

- Electron Microscopy (SEM/TEM) to examine morphology and particle size.

- Spectroscopic Methods (e.g., XPS) to determine chemical composition [1].

References

- 1. : Key to Next-Gen Battery Innovation Lithium Sulfide [eureka.patsnap.com]

- 2. High Purity Lithium Li2S Powder CAS 12136-58-2, 99.99% Sulfide [mis-asia.com]

- 3. What is High Purity Lithium ? Uses, How It Works & Top... Sulfide [linkedin.com]

- 4. <2025> Sulfide-Based Solid Electrolyte Manufacturing ... [sneresearch.com]

- 5. Recent Progress and Emerging Application Areas for ... [pmc.ncbi.nlm.nih.gov]

- 6. High Purity Lithium Sulfide in the Real World: 5 Uses You'll ... [linkedin.com]

Application Notes: Fluorescent Probe Detection of Sulfite for Research and Drug Development

Introduction

Sulfite (SO₃²⁻) and bisulfite (HSO₃⁻) are widely used as antioxidant additives and preservatives in food, pharmaceuticals, and beverages. [1] Abnormal endogenous or exogenous sulfite levels are associated with various pathological conditions, including asthma, cardiovascular diseases, neurological disorders, and cancer. [1] [2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have stipulated that sulfite levels in food and beverages should not exceed 125 μM. [1] Fluorescent probes offer a powerful tool for monitoring sulfite due to their high sensitivity, selectivity, operational simplicity, low cost, and capability for real-time imaging in living cells. [3] [1] These application notes detail the protocols for utilizing the Kumujian-C probe and summarize the landscape of sulfite-detection probes for researchers and scientists in drug development. [3]

Probe Overview and Selection Guide

The design of sulfite fluorescent probes typically incorporates a fluorophore (signaling unit) and a reactive recognition site. The detection primarily leverages the strong nucleophilicity of sulfite, leading to specific reactions such as Michael addition, deprotection of levulinate, or nucleophilic addition to aldehydes. [1] Probes are broadly categorized as "turn-on" (fluorescence enhancement) or "ratiometric" (shift in emission wavelength), with the latter providing built-in calibration for more accurate quantification. [1]

The table below summarizes key characteristics of representative sulfite fluorescent probes described in the literature:

Table 1: Characteristics of Selected Sulfite Fluorescent Probes

| Probe Name | Type | Detection Mechanism | Linear Range (μM) | Limit of Detection (LOD) | Key Features & Applications |

|---|---|---|---|---|---|

| Kumujian-C (Kum-C) [3] | Turn-on | Nucleophilic addition | 0 - 125 μM | 0.35 μM (in buffer) | Fast response, high selectivity, used in real food samples and living cells. |

| Probe 1 (Levulinate Ester) [4] | Ratiometric | ESIPT (levulinate deprotection) | N/A | N/A | Emission shift from 373 nm to 468 nm. Good selectivity in CH₃CN/H₂O (50:50). |

| JFT [2] | Ratiometric & Multifunctional | FRET/TICT & Nucleophilic addition | N/A | N/A | Dual-function: detects sulfite and intracellular viscosity. Emission shift (582 nm to 530 nm). |

| Probe 5 [1] | Ratiometric | ICT (Michael addition) | N/A | N/A | Can detect both F⁻ and SO₃²⁻. Fluorescence intensity ratio enhanced by 9445-fold for SO₃²⁻. |

Detailed Experimental Protocol: Kumujian-C (Kum-C) Probe

This protocol outlines the procedure for using the Kum-C probe for in vitro sulfite detection in buffer and real samples. [3]

Principle

The Kum-C probe is a β-carboline-based small molecule that is weakly fluorescent in aqueous solution. Upon selective binding with sulfite ions, it undergoes a rapid nucleophilic addition reaction, resulting in a significant "turn-on" enhancement of fluorescence intensity. [3]

Materials and Equipment

- Kumujian-C (Kum-C) probe stock solution: Prepare in a suitable anhydrous solvent like DMSO (e.g., 1-10 mM).

- Sulfite standard solution: Freshly prepared sodium sulfite (Na₂SO₃) in deoxygenated ultrapure water or buffer. Concentration should be verified due to potential oxidation.

- Buffer: HEPES buffer (10 mM, pH 7.4) or phosphate-buffered saline (PBS) is recommended.

- Real samples: White wine, dried fruit extracts, or pharmaceutical solutions.

- Fluorescence spectrophotometer equipped with a thermostatted cuvette holder.

- Standard labware: Micropipettes, volumetric flasks, cuvettes, etc.

Step-by-Step Procedure

Instrument Setup:

- Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

- Set the excitation and emission wavelengths. For Kum-C, the specific wavelengths should be based on its reported photophysical properties (excitation ~340 nm, emission ~450 nm, to be confirmed from the source publication).

- Set appropriate slit widths (e.g., 5-10 nm).

Preparation of Calibration Standards:

- Prepare a series of sulfite working solutions in HEPES buffer (pH 7.4) with concentrations spanning the linear range of 0 to 125 μM.

- Into a series of cuvettes, add:

- A fixed volume of Kum-C probe stock solution (final concentration ~10 μM).

- Varying volumes of the sulfite working solutions.

- Add buffer to achieve a final volume of 2 mL.

- Mix the solutions thoroughly and incubate at room temperature for a defined time (e.g., 5-10 minutes).

Fluorescence Measurement:

- Place each cuvette in the spectrophotometer and record the fluorescence emission spectrum.

- Plot the fluorescence intensity at the maximum emission wavelength against the corresponding sulfite concentration to generate a calibration curve.

Analysis of Real Samples:

- Sample Preparation: Dilute or pre-treat the real sample (e.g., filter, dilute with buffer) to fall within the linear range of the calibration curve and to remove potential interferents.

- Measurement: Add a fixed volume of the prepared sample to the Kum-C probe solution in a cuvette. Mix, incubate, and record the fluorescence intensity.

- Calculation: Determine the sulfite concentration in the sample by interpolating the measured fluorescence intensity from the calibration curve.

Data Analysis and Validation

- The calibration curve should show a linear relationship between fluorescence intensity and sulfite concentration from 0 to 125 μM.

- The Limit of Detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve. The reported LOD for Kum-C is 0.35 μM. [3]

- Validate the method by spiking a known concentration of sulfite into the real sample and calculating the recovery rate.

Advanced Experimental Protocols

Ratiometric Probe Based on ESIPT

This protocol is adapted from the probe developed by Chen et al. (2012). [4]

- Principle: The probe is synthesized as the levulinate ester of 2-(benzothiazol-2-yl)phenol. Sulfite selectively cleaves the levulinate group, releasing the free phenol, which undergoes Excited-State Intramolecular Proton Transfer (ESIPT), causing a ratiometric fluorescence shift.

- Procedure:

- Prepare the probe stock solution in acetonitrile.

- Perform titrations in a CH₃CN/HEPES buffer mixture (50:50, v/v, pH 7.4).

- Excite the probe at 310 nm.

- Record the emission spectrum. The emission peak of the probe at 373 nm will decrease, while a new peak at 468 nm will increase upon sulfite addition.

- Plot the ratiometric value (I₄₆₈/I₃₇₃) against sulfite concentration for quantification.

Cell Imaging with Fluorescent Probes

This general protocol is applicable for probes like Kum-C and JFT for intracellular sulfite detection. [3] [2]

- Principle: Cell-permeable fluorescent probes can report on fluctuations of intracellular sulfite levels.

- Procedure:

- Cell Culture: Seed adherent cells (e.g., HeLa cells) in a glass-bottom culture dish and grow to 60-80% confluence.

- Loading Probe: Incubate cells with the probe (e.g., 1-10 μM Kum-C) in serum-free culture medium for 20-30 minutes at 37°C in a CO₂ incubator.

- Washing: Gently rinse the cells with PBS buffer (pH 7.4) at least three times to remove excess extracellular probe.

- Imaging: Acquire fluorescence images using a confocal or fluorescence microscope with appropriate filter sets. For turn-on probes like Kum-C, monitor the intensity channel. For ratiometric probes like JFT, capture two emission channels and create a ratio image.

- (Optional) Stimulation: Treat cells with sulfite donors or other stimuli to observe dynamic changes in fluorescence.

The diagram below illustrates the key nucleophilic addition mechanism employed by many sulfite probes and the resulting fluorescence change.

Troubleshooting and Best Practices

- Sulfite Stability: Sulfite solutions are prone to air oxidation. Always prepare stock solutions fresh using deoxygenated water or buffer and use them immediately.

- Background Fluorescence: Real samples like food and beverages may have autofluorescence. Always run a blank (sample without probe) and a probe control (probe without sample) to correct for background signals.

- Cellular Toxicity: Before cell imaging, perform cytotoxicity assays (e.g., MTT) to ensure the probe concentration used is non-toxic to the cells.

- Interference: While highly selective, confirm that other biologically relevant anions (e.g., HSO₃⁻, H₂S, GSH) do not interfere with sulfite detection under your specific experimental conditions. [1]

Conclusion

Fluorescent probes provide a highly sensitive and versatile platform for detecting sulfite in various contexts, from quality control of products to fundamental biological research. The Kumujian-C probe offers a robust, fast-response, and sensitive "turn-on" method for general application, while ratiometric probes like JFT and the ESIPT-based probe allow for more precise quantification and multi-parameter sensing. The choice of probe and protocol depends on the specific requirements of the experiment, including the need for cellular imaging, quantification accuracy, and the complexity of the sample matrix.

References

- 1. Small-Molecule Fluorescent Probe for Detection of Sulfite [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Decoding JFT: A Multifunctional Fluorescence for... Probe [frontiersin.org]

- 3. A Kumujian-C based highly selective fluorescence turn-on probe ... [pubs.rsc.org]

- 4. A highly sulfite -selective ratiometric fluorescent based on... probe [pubs.rsc.org]

Comprehensive Application Notes and Protocols for Lithium Sulfite (Li₂SO₃) Recrystallization Purification

Introduction to Recrystallization Principles

Recrystallization is a fundamental purification technique for solid compounds that exploits differential solubility between target compounds and impurities across temperatures. The underlying principle relies on the fact that most solids demonstrate greater solubility in hot solvents than in cold solvents, allowing for the selective dissolution and crystallization of a purified compound. During this process, an impure solid compound is dissolved in a hot solvent until saturation is achieved, followed by gradual cooling of the solution. As the temperature decreases, the solubility of the compound drops, resulting in the formation of pure crystals while impurities remain dissolved in the mother liquor or are removed through filtration. The theoretical foundation of this technique leverages the highly ordered nature of crystal lattices, which naturally exclude structurally dissimilar impurity molecules during crystal growth, thereby achieving purification through spontaneous molecular self-assembly processes. [1] [2]

The effectiveness of recrystallization depends on several critical factors, including the temperature solubility coefficient of the target compound, the relative solubility of impurities in the selected solvent system, and the cooling rate of the saturated solution. Ideally, the desired compound should exhibit high solubility in hot solvent and significantly reduced solubility in cold solvent, creating a strong driving force for crystallization. Meanwhile, impurities must either be highly soluble in the cold solvent (remaining in solution during crystallization) or insoluble in the hot solvent (allowing for removal via hot filtration). This differential solubility behavior enables the separation efficiency that makes recrystallization particularly valuable for purifying compounds where impurities constitute only a small percentage of the total mass. For lithium sulfite purification, understanding these fundamental principles provides the foundation for developing effective recrystallization protocols that address specific contamination profiles while maximizing recovery of the target compound. [1] [3]

Fundamental Principles of Recrystallization

Solubility and Temperature Dependence

The temperature dependence of solubility forms the cornerstone of recrystallization purification. For most solids, solubility increases with temperature, creating a solubility differential that can be exploited for purification. This relationship is quantified by the temperature coefficient, which represents the change in solubility per degree Celsius. An ideal recrystallization solvent demonstrates a large temperature coefficient, enabling high dissolution at elevated temperatures and substantial crystallization upon cooling. The process begins with creating a saturated solution at the solvent's boiling point, where just enough hot solvent is added to dissolve the crude solid. As this saturated solution cools, it becomes supersaturated, creating the thermodynamic driving force for nucleation and crystal growth. The gradual formation of crystals from the supersaturated solution allows the target molecules to selectively incorporate into the growing crystal lattice while excluding impurities with different molecular structures. [1] [4]

The relationship between temperature and solubility is particularly important for compounds like lithium sulfite, where optimizing this differential can significantly impact purification efficiency and product yield. During the cooling phase, the rate of temperature change must be carefully controlled—rapid cooling typically produces many small crystals with potentially higher impurity inclusion, while slow cooling favors the formation of larger, purer crystals. This phenomenon occurs because slow cooling allows molecules more time to orient themselves properly within the crystal lattice, effectively rejecting mismatched impurity molecules. For laboratory and industrial applications, maintaining an appropriate cooling profile is essential for achieving the desired crystal morphology and purity, with typical protocols recommending initial cooling to room temperature undisturbed followed by further cooling in an ice bath to maximize yield. [1] [5]

Impurity Separation Mechanisms

The remarkable effectiveness of recrystallization as a purification technique stems from two primary separation mechanisms that operate during crystal formation. First, the selective exclusion of impurity molecules from the growing crystal lattice occurs because the highly ordered structure of a crystal preferentially incorporates molecules of identical shape, size, and functionality. Impurity molecules that differ significantly from the target compound cannot readily fit into the crystal lattice and remain predominantly in solution. Second, the differential solubility between the target compound and impurities in the chosen solvent system determines whether impurities are removed before or after crystallization. Impurities with lower solubility in the hot solvent can be removed via hot filtration before crystallization, while those with higher solubility in the cold solvent remain dissolved during crystallization and are removed with the mother liquor. [2] [4]

For challenging separations where compounds have similar chemical properties, such as separating lithium compounds from potassium contaminants, recrystallization becomes particularly effective due to differences in ionic radius and crystal lattice compatibility. Although potassium and lithium belong to the same periodic table group and have similar chemical properties, the significantly larger ionic radius of K⁺ (1.38 Å) compared to Li⁺ (0.59 Å) creates a substantial barrier to incorporation into the lithium sulfite crystal structure. This size-based exclusion enables effective purification even when chemical separation is challenging. The efficiency of impurity removal can be quantified through segregation coefficients, which vary depending on the specific impurity and crystallization method, with conventional Czochralski techniques demonstrating potassium segregation factors of approximately 50 in lithium compound systems. [6]

Lithium Compound Purification Methods

Industrial Lithium Purification Approaches

Industrial-scale lithium purification employs several sophisticated technologies beyond conventional recrystallization to achieve the ultra-high purity required for battery-grade and pharmaceutical applications. Vacuum crystallization systems represent the industry standard for producing battery-grade lithium salts (≥99.5–99.9% purity), combining primary treatment, vacuum recrystallization, and counter-current washing to reduce contaminants like magnesium, calcium, sodium, potassium, and boron to specification levels. These systems are particularly valuable for managing mother-liquor recycle and by-product crystallization, improving both yield and environmental metrics. Another industrial approach, direct lithium extraction (DLE), utilizes technologies such as ion-exchange sorbents, solvent extraction, selective membranes, and electrochemical lithium pumping to extract lithium from brines without extensive evaporation. While DLE significantly accelerates lithium recovery compared to traditional evaporation ponds, it typically produces concentrated lithium solutions that still require final crystallization/purification steps to achieve saleable battery-grade salts. [7]

For specific lithium compounds, specialized purification methods have been developed to address unique contamination profiles. In the case of lithium sulfide purification for solid-state battery electrolytes, a method involving washing with organic solvents at temperatures exceeding 100°C has proven effective for removing sulfur oxides and N-methylaminobutyrate (LMAB) impurities. This high-temperature washing technique leverages the temperature-dependent solubility of impurities while maintaining the stability of the target compound. Similarly, lithium carbonate for bolometric double beta decay experiments requires exceptional radiopurity, achieved through fractional recrystallization of lithium formate to effectively remove radium, potassium, and thorium contaminants. These specialized approaches demonstrate how conventional recrystallization principles can be adapted to address the unique purification challenges presented by specific lithium compounds and their application requirements. [8] [6]

Table 1: Industrial Lithium Purification Methods and Applications

| Method | Principle | Target Compounds | Key Applications |

|---|---|---|---|

| Vacuum Crystallization | Temperature and pressure manipulation of solubility | Li₂CO₃, LiOH·H₂O | Battery-grade salts (≥99.5% purity) |

| Direct Lithium Extraction (DLE) | Ion-exchange, membranes, solvent extraction | LiCl, Li₂SO₄ from brines | Preliminary concentration before crystallization |

| High-Temperature Solvent Washing | Temperature-dependent impurity solubility | Lithium sulfide | Electric and electronic materials |

| Fractional Recrystallization | Sequential crystallization based on solubility differences | Lithium formate, lithium carbonate | Ultra-high purity for research applications |

Lithium-Specific Purification Challenges

The purification of lithium compounds presents several unique challenges that demand specialized approaches. A primary difficulty arises from the chemical similarity between lithium and other alkali metals, particularly potassium, which frequently contaminates lithium compounds due to their coexistence in natural sources. This similarity makes separation exceptionally challenging, as standard chemical differentiation methods often prove ineffective. However, recrystallization remains viable due to differences in ionic radius (K⁺ = 1.38 Å vs. Li⁺ = 0.59 Å), which significantly impacts incorporation into crystal structures. This size disparity enables reasonable segregation during crystallization, with potassium segregation factors ranging from 10 to 50 depending on the specific crystallization method employed. Additionally, lithium compounds often exist in hydrated forms or contain water of crystallization, which can be lost during processing if not carefully controlled, potentially leading to crystal structure breakdown and product degradation. [6]

The stringent purity requirements for lithium compounds in advanced applications further complicate purification processes. In battery applications, even trace impurities of elements like magnesium, calcium, sodium, or boron can severely impact electrochemical performance and safety. For scientific applications such as the AMoRE project searching for neutrinoless double-beta decay, the required radiopurity levels are exceptionally demanding, with thorium and uranium contaminants needing to be below 10 μBq/kg (a few parts-per-trillion). Achieving such extraordinary purity often requires multiple purification techniques in sequence, such as combining solvent extraction, ion exchange, and recrystallization to address different contaminant classes. Furthermore, the hygroscopic nature of many lithium compounds introduces additional handling challenges, often necessitating anhydrous or controlled-humidity environments throughout the purification process to prevent water absorption that could compromise final product quality. [7] [6]

Experimental Protocols for Li₂SO₃ Recrystallization

Single-Solvent Recrystallization Protocol

The single-solvent recrystallization method represents the most straightforward approach for purifying lithium sulfite when an appropriate solvent with favorable solubility properties can be identified. The protocol begins with solvent selection, where water is typically the first candidate due to its polarity and high boiling point, though other solvents like alcohols or solvent mixtures may be considered based on solubility characteristics. To establish suitability, dissolve 50 mg of impure lithium sulfite in 0.5 mL of cold solvent—if the compound dissolves completely in the cold solvent, its solubility is too high for effective recrystallization. If it remains undissolved, heat the mixture to boiling. If complete dissolution requires more than 3 mL of boiling solvent, the solubility is likely too low. An ideal solvent demonstrates minimal dissolution when cold but complete dissolution when hot, typically requiring less than 3 mL of boiling solvent per 50 mg of compound. [1] [5]

Once an appropriate solvent is identified, the full-scale recrystallization proceeds by placing the impure lithium sulfite in an Erlenmeyer flask (whose sloping sides help trap solvent vapors and slow evaporation) and adding boiling chips or a stir bar to promote even boiling. Heat the solvent separately in another flask, then add it to the solid in small portions with swirling after each addition, maintaining the mixture on a hotplate to keep it hot throughout the process. Continue adding the minimum amount of hot solvent necessary to achieve complete dissolution, typically with a 10-20% excess to account for evaporation losses. If insoluble impurities are present, perform hot filtration through a fluted filter paper in a stemless funnel, keeping the solution hot to prevent premature crystallization. After obtaining a clear solution, allow it to cool slowly to room temperature undisturbed, then further cool in an ice bath for 30-60 minutes to maximize crystal yield. Finally, collect the crystals via vacuum filtration using a Büchner or Hirsch funnel, wash with a small amount of ice-cold solvent, and air-dry by drawing air through the filter or leaving uncovered for several hours. [1] [5]

Table 2: Single-Solvent Recrystallization Parameters for Lithium Sulfite

| Parameter | Optimal Condition | Purpose | Common Issues |

|---|---|---|---|

| Solvent Volume | Minimum to dissolve solid when hot | Maximize yield upon cooling | Excess solvent reduces yield |

| Dissolution Temperature | Solvent boiling point | Complete dissolution of target compound | Decomposition at high temperatures |

| Cooling Rate | Slow to room temperature, then ice bath | Formation of large, pure crystals | Fast cooling traps impurities |

| Filtration Method | Hot filtration for insoluble impurities | Remove particulates before crystallization | Crystal formation during filtration |

| Crystal Washing | Small volume of ice-cold solvent | Remove adhered impurities | Dissolution of product |

Solvent-Pair Recrystallization Protocol

The solvent-pair recrystallization method becomes necessary when no single solvent demonstrates the ideal solubility characteristics for lithium sulfite purification—where the compound is soluble when hot but insoluble when cold. This approach utilizes two miscible solvents with different dissolution properties for the target compound. The first solvent should readily dissolve lithium sulfite at all temperatures, while the second solvent (antisolvent) should not dissolve the compound at any temperature but must be completely miscible with the first solvent. Common solvent pairs include water-ethanol, methanol-dichloromethane, ethyl acetate-hexane, and toluene-hexane, with optimal selection depending on the specific solubility properties of the lithium sulfite sample. The two solvents should preferably have similar boiling points to prevent composition changes during heating, and the first solvent should be more volatile than the second to prevent oiling out during cooling. [1] [5]

Begin by dissolving the impure lithium sulfite in the minimal amount of the first solvent at or near its boiling point, using an Erlenmeyer flask to minimize evaporation losses. If necessary, perform hot filtration to remove any insoluble impurities while keeping the solution hot. Once a clear solution is obtained, gradually add the second solvent (antisolvent) with constant shaking or stirring until the solution becomes persistently cloudy, indicating the onset of precipitation. At this point, add one or two drops of the first solvent until the cloudiness just disappears, establishing the saturation point for crystallization. Allow the solution to cool slowly to room temperature undisturbed, then further cool in an ice bath for 30-60 minutes to complete crystallization. If crystals do not form, induce crystallization by scratching the flask interior with a glass rod at the solution interface or adding a seed crystal. Finally, collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry as described in the single-solvent protocol. This method offers greater flexibility for compounds with challenging solubility profiles but requires more careful optimization of solvent ratios to achieve optimal purity and yield. [1] [5]

Troubleshooting and Optimization

Common Recrystallization Issues and Solutions

Even with careful execution, recrystallization procedures can encounter various challenges that impact purity, yield, or crystal formation. Understanding these common issues and their solutions is essential for developing robust lithium sulfite purification protocols. One frequent problem is premature crystallization, where crystals form during hot filtration or before the solution has cooled sufficiently, potentially trapping impurities or clogging filtration apparatus. This issue can be addressed by ensuring adequate solvent excess (typically 10-20% beyond the minimum required for dissolution), using stemless funnels to minimize surface area for crystal nucleation, and keeping all equipment properly heated throughout the filtration process. If crystals begin to form during filtration, adding a small portion of warm solvent usually redissolves them without significantly impacting the final outcome. Another common challenge is oil formation instead of solid crystals, which occurs when the compound precipitates too rapidly from solution, often due to excessively high cooling rates or inappropriate solvent selection. This can typically be remedied by ensuring the solvent's boiling point is below the compound's melting point, using slower cooling rates, or employing a solvent pair to optimize solubility characteristics. [1] [5]

Perhaps the most frustrating issue encountered is no crystal formation despite reaching room temperature or ice-bath conditions. This problem typically stems from using excessive solvent, creating an undersaturated solution that lacks the driving force for nucleation. The solution involves concentrating the solution by boiling off excess solvent, then allowing it to cool again. If concentration doesn't resolve the issue, induced nucleation techniques such as scratching the flask interior with a glass rod at the solution surface or adding a microscopic seed crystal of pure compound can initiate crystallization. The formation of excessively small crystals represents another common issue, typically resulting from overly rapid cooling or mechanical disturbance of the solution during crystal growth. This can be addressed by ensuring slow, undisturbed cooling to room temperature before ice-bath treatment and avoiding agitation or movement of the flask during the critical crystal formation period. These small crystals, while visually less appealing, may still offer acceptable purity though they can present challenges during filtration due to their potential to clog filter pores. [1] [5]

Table 3: Troubleshooting Common Recrystallization Problems

| Problem | Possible Causes | Solutions | Preventive Measures |

|---|---|---|---|

| No crystal formation | Too much solvent, insufficient saturation | Boil off excess solvent; induce nucleation | Use minimum hot solvent; add seed crystal |

| Oil formation | Cooling too rapid; solvent inappropriate | Reheat and slow cool; change solvent | Ensure solvent BP < compound MP |

| Small crystals | Rapid cooling; disturbance during growth | Dissolve and recool slowly | Allow undisturbed slow cooling |

| Premature crystallization | Excessive cooling during filtration; insufficient solvent | Add warm solvent to redissolve | Maintain hot filtration; use solvent excess |

| Low yield | Excessive solvent; incomplete crystallization | Concentrate solution; extend cooling | Optimize solvent volume; ice-bath 30-60 min |

Optimization Strategies for Lithium Sulfite

Optimizing recrystallization protocols for lithium sulfite requires addressing compound-specific characteristics and purity requirements. For purity optimization, particularly when dealing with alkali metal contaminants like potassium, multiple recrystallization cycles may be necessary, with studies showing that successive double crystallization can reduce potassium levels to a few mBq/kg. The cooling rate represents another critical optimization parameter, as slow cooling typically produces larger, purer crystals though it requires more process time. For lithium sulfite, a recommended approach involves initial slow cooling from dissolution temperature to room temperature over 60-90 minutes, followed by ice-bath treatment for 30-60 minutes to maximize yield without compromising purity. Additionally, crystal washing protocols require careful optimization—using minimal volumes of ice-cold solvent to remove surface impurities without significantly dissolving the crystalline product, with typical recommendations suggesting wash volumes of 5-10% of the initial solvent volume. [1] [6]

For applications requiring ultra-high purity lithium sulfite, such as pharmaceutical or advanced battery applications, incorporating additional purification techniques before recrystallization can significantly enhance final product quality. Decolorization carbon treatment effectively removes colored impurities when added to the hot solution (typically 1-2% by weight of the compound) followed by hot filtration before crystallization. For metallic impurities, chelating agents or ion-exchange resins can pre-treat solutions before recrystallization. The drying process also warrants optimization to prevent product degradation or hydration—air drying suffices for stable compounds, but vacuum drying or desiccator storage may be necessary for hygroscopic materials like lithium sulfite. Finally, implementing comprehensive analytical monitoring throughout the optimization process, including techniques like ICP-MS for elemental impurities and HPGe detectors for radiopurity assessment, provides data-driven guidance for iterative process improvement, ensuring the final recrystallization protocol meets the specific purity requirements for the intended application. [6] [5]

Lithium Compound Considerations and Applications

Special Considerations for Lithium Compounds

Lithium compounds present unique considerations during recrystallization that differentiate them from conventional organic compounds. Their typically ionic character and frequent hydration states necessitate careful attention to solvent selection and processing conditions. The strong ionic nature of lithium sulfite makes it generally more soluble in polar solvents like water and alcohols, though the specific solubility profile must be empirically determined for each batch due to potential variations in crystal structure and hydration state. Many lithium compounds exist as hydrates that may undergo dehydration at elevated temperatures, potentially altering solubility characteristics and complicating the recrystallization process. This emphasizes the importance of temperature control during dissolution to prevent decomposition or dehydration, with recommendations typically suggesting using the minimum temperature necessary for complete dissolution rather than always defaulting to the solvent's boiling point. Additionally, lithium compounds often exhibit polymorphism, where different crystal packing arrangements can result in varying purity, stability, and performance characteristics, making consistent processing conditions particularly important for obtaining reproducible results. [7] [6]

The hygroscopic nature of many lithium compounds introduces another layer of complexity, as they can absorb moisture from the atmosphere during processing, potentially altering stoichiometry and promoting degradation. This necessitates conducting recrystallization procedures under controlled humidity conditions or using anhydrous solvents when working with water-sensitive compounds. For lithium sulfite specifically, stability considerations are paramount, as it can gradually oxidize to lithium sulfate upon exposure to air or elevated temperatures. Therefore, recrystallization should be performed using degassed solvents when possible, and the purified product should be stored in airtight containers under an inert atmosphere to maintain stability and purity. The particle size distribution of the final recrystallized product also warrants consideration, as it impacts flowability, packaging density, and dissolution kinetics for subsequent applications—characteristics that can be modulated through controlled cooling rates, seeding techniques, or post-processing milling operations to meet specific application requirements. [8] [6]

Analytical Methods for Purity Assessment